molecular formula C3HCl7 B1582496 1,1,1,2,3,3,3-Heptachloropropane CAS No. 3849-33-0

1,1,1,2,3,3,3-Heptachloropropane

Cat. No.: B1582496
CAS No.: 3849-33-0
M. Wt: 285.2 g/mol
InChI Key: LZOUTMTXULWVSU-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,3-Heptachloropropane is a compound of chlorine, hydrogen, and carbon . Its linear formula is C2Cl5CHCl2 .


Synthesis Analysis

Heptachloropropane is synthesized from the reaction of chloroform and tetrachloroethylene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C2Cl5CHCl2 .


Chemical Reactions Analysis

In terms of chemical reactions, dehydrochlorination of heptachloropropane with a base gives hexachloropropene .


Physical and Chemical Properties Analysis

The molar mass of this compound is 285.21 g/mol . It has a melting point of 29 °C and a boiling point of 166 °C .

Scientific Research Applications

Molecular Structure Analysis

  • Cl⋯Cl and Cl⋯H Interactions: The solid-state structure of 1,1,1,2,2,3,3-heptachloropropane shows unique interactions, including Cl⋯Cl and Cl⋯H hydrogen bonds, which are of interest in molecular structure analysis (Nuzzo, Twamley, & Baker, 2017).

Chemical Reactions and Mechanisms

  • Dihalocarbene Insertion Reactions: The compound has been used to study novel insertion reactions of dihalocarbene into carbon-hydrogen bonds, providing insights into mechanisms and regio- and stereoselectivities in organic chemistry (Brinker et al., 2007).

Analytical Chemistry

  • Chloropropane Detection in Food Products: An improved method for determining 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins using capillary gas chromatography with flame ionization detection, where 1,1,1,2,3,3,3-heptachloropropane derivatives are considered (Plantinga, Toorn, & Stegen, 1991).

Atmospheric Chemistry

  • Kinetics of Chlorine Atom Reactions: The reaction kinetics of chlorine atoms with alkenes, including heptachloropropane, have been studied, contributing to understanding atmospheric chemical processes (Ezell et al., 2002).

Industrial Manufacturing Methods

  • Production Methods: Research has been conducted on production methods of various fluorinated and chlorinated propane derivatives, including 1,1,1,2,3,3-heptachloropropane, providing insights for industrial manufacturing (Takubo, Aoyama, & Nakada, 1998).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335, H413 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

1,1,1,2,3,3,3-Heptachloropropane plays a role in various biochemical reactions, particularly those involving halogenated hydrocarbons. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can interact with proteins involved in cellular detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of glutathione to the compound, aiding in its excretion .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways by interfering with receptor-ligand interactions and altering the phosphorylation status of key signaling proteins. This compound also affects gene expression by modulating transcription factors and epigenetic markers. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and affect gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can undergo further reactions, such as conjugation with glutathione, facilitated by glutathione S-transferases. This metabolic pathway helps in the detoxification and excretion of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters or binding proteins. The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can localize to mitochondria, affecting mitochondrial function and energy production. Post-translational modifications and targeting signals may direct the compound to these specific compartments .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl7/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOUTMTXULWVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063211
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3849-33-0
Record name 1,1,1,2,3,3,3-Heptachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3849-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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